2-[(5-Chloro-3-pyridyl)oxy]-5-nitrobenzoic acid
Description
International Union of Pure and Applied Chemistry Nomenclature and Constitutional Isomerism
The systematic nomenclature of 2-[(5-Chloro-3-pyridyl)oxy]-5-nitrobenzoic acid follows International Union of Pure and Applied Chemistry conventions for complex aromatic compounds containing multiple functional groups and heterocyclic substituents. The primary structure consists of a benzoic acid core with two distinct substituents: a nitro group at the 5-position and a 5-chloro-3-pyridyloxy group at the 2-position. The International Union of Pure and Applied Chemistry name precisely describes the connectivity pattern, where the pyridyl ring system connects to the benzoic acid framework through an ether oxygen linkage at the 2-position of the benzene ring.
The constitutional isomerism possibilities for this compound are extensive due to the multiple substitution patterns available on both the benzoic acid and pyridine ring systems. The chlorine atom position on the pyridine ring significantly influences the overall molecular geometry and electronic properties, with the 5-position providing optimal spatial arrangement for intermolecular interactions. Alternative constitutional isomers would include variations in the nitro group position on the benzoic acid ring, different chlorine positions on the pyridine ring, and alternative connectivity patterns between the aromatic systems through the ether linkage.
The Chemical Abstracts Service registry number 239081-09-5 uniquely identifies this specific constitutional isomer among the numerous possible structural variants. The International Chemical Identifier key ZMKRKGVCQKZVRV-UHFFFAOYSA-N provides an additional layer of structural specificity that distinguishes this compound from closely related constitutional isomers. The systematic naming convention ensures unambiguous identification of the precise substitution pattern and connectivity sequence within this complex molecular architecture.
X-ray Crystallographic Analysis of Molecular Geometry
The molecular geometry of this compound exhibits characteristic features of aromatic compounds with electron-withdrawing substituents, where the spatial arrangement of functional groups influences the overall three-dimensional structure. The benzoic acid moiety maintains planarity typical of aromatic carboxylic acids, while the pyridyl ring system adopts a specific orientation relative to the benzene ring determined by the ether linkage geometry. The presence of the nitro group at the 5-position introduces significant electronic effects that influence the molecular conformation and crystal packing arrangements.
Crystallographic analysis would reveal the dihedral angles between the benzene and pyridine ring systems, which are crucial for understanding the compound's physical and chemical properties. The ether oxygen bridge creates a flexible connection point that allows for conformational variations while maintaining the overall molecular integrity. The chlorine substituent on the pyridine ring contributes to the molecular dipole moment and influences the crystal packing through halogen bonding interactions with neighboring molecules.
The nitro group orientation relative to the benzene ring plane affects the overall molecular planarity and contributes to the compound's electronic properties through resonance interactions with the aromatic system. Intermolecular hydrogen bonding patterns involving the carboxylic acid functionality and potential π-π stacking interactions between aromatic rings would be observable in crystal structure determinations. The molecular packing arrangements in the solid state reflect the balance between attractive intermolecular forces and steric constraints imposed by the substituent groups.
Comparative Structural Features with Ortho-Substituted Nitrobenzoic Acid Derivatives
Comparative analysis with related ortho-substituted nitrobenzoic acid derivatives reveals distinctive structural features that characterize the this compound system. The compound 2-chloro-5-nitrobenzoic acid serves as a useful structural reference point, sharing the same nitro group positioning but containing a simple chlorine substituent rather than the complex pyridyloxy group at the ortho position. This comparison highlights the significant steric and electronic differences introduced by the heterocyclic ether substituent.
The molecular weight comparison demonstrates the substantial structural complexity added by the pyridyloxy substituent, with this compound at 294.65 grams per mole compared to simpler derivatives. The 2,5-dichloro-3-nitrobenzoic acid represents another comparative structure that illustrates how multiple halogen substituents affect molecular properties differently than the heterocyclic ether linkage. These structural comparisons reveal the unique positioning of functional groups and their collective influence on molecular behavior.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| This compound | C₁₂H₇ClN₂O₅ | 294.65 g/mol | Pyridyloxy substituent, ether linkage |
| 2-Chloro-5-nitrobenzoic acid | C₇H₄ClNO₄ | 201.57 g/mol | Simple halogen substituent |
| 2,5-Dichloro-3-nitrobenzoic acid | C₇H₃Cl₂NO₄ | 236.01 g/mol | Multiple halogen substituents |
The electron-withdrawing effects of the nitro group combined with the pyridyloxy substituent create a unique electronic environment that distinguishes this compound from simpler nitrobenzoic acid derivatives. The heterocyclic nitrogen atom in the pyridine ring introduces additional sites for hydrogen bonding and metal coordination, expanding the potential applications beyond those of simple halogenated nitrobenzoic acids.
Electron Density Mapping of Pyridyl-Oxy-Nitrobenzoic Acid Systems
Electron density mapping of the this compound system reveals complex electronic interactions between the aromatic rings and the connecting functional groups. The electron density distribution shows characteristic depletion around the nitro group due to its strong electron-withdrawing nature, while the pyridine nitrogen exhibits increased electron density consistent with its basic character. The ether oxygen bridge displays electron density patterns indicative of its role in electronic communication between the aromatic systems.
The chlorine substituent on the pyridine ring creates localized regions of electron density that influence the overall molecular electrostatic potential surface. The carboxylic acid functionality exhibits typical electron density patterns for aromatic carboxylic acids, with enhanced electron density on the carbonyl oxygen atoms and reduced density on the carboxyl carbon. These electron density variations directly correlate with the compound's chemical reactivity patterns and intermolecular interaction capabilities.
Quantum mechanical calculations would reveal the frontier molecular orbital distributions, showing how the highest occupied molecular orbital and lowest unoccupied molecular orbital are influenced by the combined electronic effects of all substituents. The electron density mapping demonstrates the delocalization pathways between the benzene and pyridine rings through the ether linkage, illustrating the extent of electronic conjugation within the molecular framework. The electron-rich pyridine nitrogen and electron-poor nitro group create a significant dipole moment that affects the compound's physical properties and intermolecular interactions.
Properties
IUPAC Name |
2-(5-chloropyridin-3-yl)oxy-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O5/c13-7-3-9(6-14-5-7)20-11-2-1-8(15(18)19)4-10(11)12(16)17/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKRKGVCQKZVRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)OC2=CC(=CN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384174 | |
| Record name | 2-[(5-chloro-3-pyridyl)oxy]-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239081-09-5 | |
| Record name | 2-[(5-chloro-3-pyridyl)oxy]-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-3-pyridyl)oxy]-5-nitrobenzoic acid typically involves a multi-step process. One common method includes the nitration of benzoic acid derivatives followed by etherification with chloropyridine. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and etherification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Synthetic Routes and Precursor Chemistry
The compound is synthesized via sequential functionalization of a benzoic acid scaffold. A critical precursor, 2-chloro-5-nitrobenzoic acid (CAS 2516-96-3), is prepared through nitration of o-chlorobenzoic acid under controlled conditions (30–40°C in sulfuric acid), yielding a 95:5 ratio of the 5-nitro to 3-nitro isomers . Subsequent purification via alkaline dissolution (NaOH, 60–70°C) and acid precipitation (HNO₃, pH 2–3) achieves >99% chromatographic purity .
Key Reaction Steps
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom at position 2 undergoes substitution with nucleophiles. For example, microwave-assisted amination of 2-chloro-5-nitrobenzoic acid with amines (e.g., pyridyl derivatives) proceeds efficiently without catalysts . This reaction leverages the electron-withdrawing nitro group to activate the aromatic ring for substitution.
Example Reaction
Optimized Conditions
-
Microwave irradiation (150–200 W)
-
Reaction time: 10–30 minutes
Functionalization of the Nitro Group
Reduction Pathway
This transformation is critical for generating derivatives with enhanced bioactivity .
Coordination Chemistry
The carboxylic acid and pyridyl groups enable metal coordination. Europium (Eu³⁺) and terbium (Tb³⁺) complexes of structurally related nitrobenzoic acids exhibit luminescent properties, suggesting potential applications in materials science .
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of nitrobenzoic acid, including 2-[(5-Chloro-3-pyridyl)oxy]-5-nitrobenzoic acid, exhibit significant antimicrobial properties. Studies have shown that such compounds can effectively inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 39 µg/L . The mechanism is believed to be related to the redox potential of the complexes formed with metal ions, enhancing their antibacterial efficacy compared to free ligands.
Antifungal Properties
The compound has also demonstrated antifungal activity against Candida albicans. Complexes involving this compound have shown superior activity compared to traditional antifungal agents like tetracycline . This suggests its potential as a therapeutic agent in treating fungal infections.
Cancer Research
In cancer research, derivatives of nitrobenzoic acids are being explored for their ability to inhibit specific cancer cell lines. The incorporation of the pyridyl group enhances the selectivity and potency of these compounds against tumor cells, making them promising candidates for further development in oncology.
Agricultural Chemistry Applications
Herbicidal Activity
this compound is noted for its herbicidal properties. It functions as a selective herbicide, particularly effective against various weed species without harming crops . The compound acts by inhibiting specific enzymatic pathways crucial for plant growth, thus providing a means for effective weed management in agricultural settings.
Synergistic Effects
Research has indicated that when combined with other herbicides, this compound can enhance the overall efficacy of the herbicide mixture. This synergistic effect allows for lower application rates while achieving comparable or improved weed control . Such findings are significant for developing more sustainable agricultural practices.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[(5-Chloro-3-pyridyl)oxy]-5-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The chloropyridyl group can enhance the compound’s binding affinity to certain targets, thereby modulating their activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The pyridyloxy group in the target compound is electron-withdrawing, enhancing the acidity of the carboxylic acid (pKa ~2–3) compared to electron-donating groups like morpholino (pKa ~3–4) . Sulfonamide derivatives (e.g., 3-(chlorosulphonyl)-5-nitrobenzoic acid) exhibit stronger acidity (pKa ~1–2) due to the electron-withdrawing sulfonyl group .
Biological Activity: Amino-substituted derivatives (e.g., 2-(3-aminophenoxy)-5-nitrobenzoic acid) show antiproliferative activity against cancer cell lines (MCF-7, HeLa) with IC50 values comparable to etoposide . Amide derivatives (e.g., 2-(butyramido)-5-nitrobenzoic acid) demonstrate colorimetric sensing capabilities for metal ions, leveraging the nitro group's electron-deficient nature .
Synthetic Flexibility: Pyridyl ethers are typically synthesized via Ullmann coupling (e.g., 2-(3-aminophenoxy)-5-nitrobenzoic acid from 2-chloro-5-nitrobenzoic acid) . Heterocyclic substituents (e.g., furan-3-yl) are introduced via Suzuki-Miyaura cross-coupling .
Physicochemical and Spectral Comparisons
Table 2: Spectral Data of Selected Derivatives
- IR Spectroscopy : Carboxylic acid C=O stretches appear at ~1700 cm⁻¹, while amide C=O stretches are lower (~1640–1680 cm⁻¹) due to resonance effects .
- ¹H NMR : Protons adjacent to electron-withdrawing groups (e.g., nitro) exhibit downfield shifts, as seen in δ 8.95 for the amide N–H in compound 2 .
Reactivity and Stability
- Ester vs. Ether Stability : Pyridyl ethers (target compound) are more hydrolytically stable than esters (e.g., 2-(but-3-yn-1-yloxy)-5-nitrobenzoic acid), which undergo cyclization to lactones under acidic conditions .
- Azo Dyes: Derivatives like 2-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]-5-nitrobenzoic acid exhibit strong π-conjugation, making them suitable for colorimetric applications .
Biological Activity
2-[(5-Chloro-3-pyridyl)oxy]-5-nitrobenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C12H8ClN2O4. The compound features a nitro group, which is often associated with enhanced biological activity, particularly in the context of anticancer and antimicrobial properties.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit promising anticancer activities. For instance, studies have demonstrated that derivatives of benzoic acids can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds often range from 1 µM to 10 µM, indicating potent activity against tumor cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 3.0 |
| Compound B | A549 | 5.0 |
| This compound | TBD | TBD |
The mechanism by which these compounds exert their effects often involves the induction of apoptosis and cell cycle arrest. For example, it has been observed that similar nitro-containing compounds can lead to increased levels of caspase-3, a key enzyme in the apoptosis pathway .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored in various studies. Compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds can vary significantly based on structural modifications.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Candida albicans | 75 |
The nitro group in the structure is believed to play a crucial role in the antimicrobial activity by participating in redox reactions that generate reactive oxygen species (ROS), leading to bacterial cell death .
The biological activities of this compound can be attributed to several mechanisms:
- Enzymatic Inhibition : Nitro-containing compounds often act as inhibitors of specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- Reactive Oxygen Species Generation : The presence of the nitro group may facilitate the production of ROS, which are detrimental to both cancerous and microbial cells.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins .
Case Studies
In a recent study, a series of benzoic acid derivatives were synthesized and evaluated for their biological activities. Among them, one derivative exhibited an IC50 value against MCF-7 cells comparable to established chemotherapeutics like doxorubicin. This highlights the potential for developing new anticancer agents based on the structure of this compound .
Q & A
Q. What are the recommended synthetic routes for 2-[(5-Chloro-3-pyridyl)oxy]-5-nitrobenzoic acid in academic research?
- Methodological Answer : A common approach involves coupling reactions between halogenated pyridine derivatives and nitrobenzoic acid precursors. For example, diazonium salt coupling (as demonstrated in azo dye synthesis using 5-nitrobenzoic acid derivatives) can be adapted by substituting the active methylene compound with a 5-chloro-3-pyridyl moiety . Another route involves esterification or nucleophilic aromatic substitution under controlled pH and temperature to preserve the nitro and pyridyl groups. Purification typically employs column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures), followed by recrystallization for high-purity yields .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., nitro stretching at ~1520–1350 cm⁻¹, carboxylic acid O-H stretch at ~2500–3000 cm⁻¹) .
- ¹H/¹³C NMR : Resolves pyridyl proton environments (δ 7.5–8.5 ppm for aromatic protons) and nitrobenzoic acid backbone signals .
- UV-Vis : Useful for studying electronic transitions, particularly if the compound is part of chromophoric systems (e.g., λmax ~300–400 nm for nitroaromatic systems) .
Q. What are the key solubility properties of this compound, and how do they affect experimental design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in methanol or ethanol (Table 1). This necessitates solvent optimization for reactions or crystallization. For biological assays, DMSO stock solutions (10–50 mM) are typical, with dilution into aqueous buffers to avoid precipitation .
Q. Table 1. Solubility Data
| Solvent | Solubility (mg/mL) | Reference |
|---|---|---|
| DMSO | >50 | |
| Methanol | ~10–20 | |
| Water | <1 |
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved for this compound?
- Methodological Answer : Use the SHELX suite (e.g., SHELXL for refinement, SHELXD for phase determination) to handle twinning or disordered regions. For high-resolution data, apply restraints to nitro and pyridyl groups to stabilize refinement. If twinning is suspected (common in nitroaromatic crystals), use the TWIN/BASF commands in SHELXL to model twin domains . Validate results with R-factor convergence (<5% discrepancy) and residual electron density maps.
Q. What computational methods are used to model the electronic structure and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces, revealing nucleophilic/electrophilic sites. For example, the nitro group’s electron-withdrawing effect polarizes the benzoic acid moiety, enhancing electrophilicity at the carboxyl carbon . MD simulations in explicit solvents (e.g., water/DMSO) assess conformational stability under physiological conditions .
Q. What strategies optimize reactivity of this compound in complex reactions (e.g., peptide coupling or metal coordination)?
- Methodological Answer :
- Peptide Coupling : Activate the carboxylic acid with EDCI/HOBt in DMF, leveraging the nitro group’s electron-withdrawing effect to enhance acylation efficiency.
- Metal Coordination : Screen for ligands (e.g., Pd, Cu) targeting the pyridyl N and carboxyl O atoms. Use UV-Vis titration or ITC to quantify binding constants .
- Controlled Reduction : Selective reduction of the nitro group to amine (e.g., H₂/Pd-C in ethanol) requires careful monitoring to avoid over-reduction of the pyridyl chloride .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
